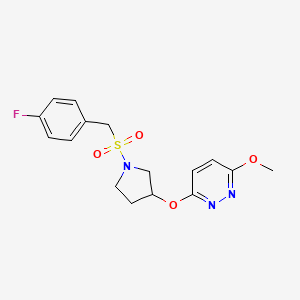
3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine is a useful research compound. Its molecular formula is C16H18FN3O4S and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine is a complex organic compound with significant potential in medicinal chemistry and biological applications. Its structure includes a pyridazine ring, a pyrrolidine moiety, and a sulfonyl group, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16FN3O3S, with a molecular weight of 337.37 g/mol. The presence of the fluorobenzyl substituent and the sulfonyl group enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H16FN3O3S |
| Molecular Weight | 337.37 g/mol |
| CAS Number | 2034580-48-6 |
| Structure | Chemical Structure |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, such as enzymes or receptors, modulating their activity through binding interactions facilitated by its sulfonyl and pyridazine groups. This interaction could lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. For example, derivatives containing aromatic N-heterocyclic substituents have shown enhanced antibacterial activity against various pathogens, suggesting that similar mechanisms may be applicable to this compound .
Case Studies
- In vitro Studies : Preliminary studies on related pyrrolidine derivatives have demonstrated significant inhibition of bacterial growth in strains such as MRSA (Methicillin-resistant Staphylococcus aureus). These findings provide a basis for exploring the potential of this compound in treating resistant infections.
- In vivo Efficacy : In animal models, related compounds have shown promising results in improving survival rates during systemic infections, suggesting that modifications in the chemical structure could enhance efficacy against resistant bacteria .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrrolidine and pyridazine derivatives. The incorporation of various substituents has been linked to improved pharmacokinetic profiles and increased potency against target pathogens.
Comparison with Similar Compounds
Propiedades
IUPAC Name |
3-[1-[(4-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxy-6-methoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-23-15-6-7-16(19-18-15)24-14-8-9-20(10-14)25(21,22)11-12-2-4-13(17)5-3-12/h2-7,14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFBMQSEZAPOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













